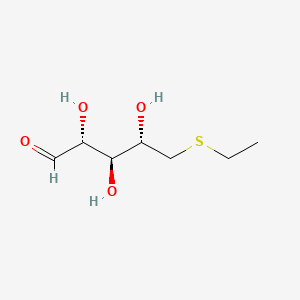
5-Ethylthioribose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethylthioribose is a derivative of ribose, a five-carbon sugar, where an ethylthio group replaces one of the hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylthioribose typically involves the modification of ribose or its derivatives. One common method includes the reaction of ribose with ethylthiol under specific conditions to introduce the ethylthio group. The reaction conditions often require a catalyst and controlled temperature to ensure the selective substitution of the hydroxyl group.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the process generally follows similar principles to laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethylthioribose can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ribose moiety or the ethylthio group, leading to different derivatives.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring a catalyst and controlled pH.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different alcohols or thiols.
Applications De Recherche Scientifique
5-Ethylthioribose has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its role in metabolic pathways and potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific metabolic disorders.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 5-Ethylthioribose exerts its effects involves its conversion to ethionine in certain biological systems. This transformation occurs through a pathway similar to the methionine salvage pathway, where the ethylthio group is metabolized to ethionine, a known cytotoxic agent. This selective toxicity is particularly effective against certain protozoa, making it a potential antiprotozoal agent .
Comparaison Avec Des Composés Similaires
5-Methylthioribose: Similar structure but with a methylthio group instead of an ethylthio group.
5-Isobutylthioribose: Contains an isobutylthio group.
5-Propylthioribose: Contains a propylthio group.
Uniqueness: 5-Ethylthioribose is unique due to its specific ethylthio group, which imparts distinct chemical and biological properties. Its ability to be selectively toxic to protozoa while being non-toxic to mammalian cells highlights its potential as a therapeutic agent .
Propriétés
Numéro CAS |
53458-56-3 |
|---|---|
Formule moléculaire |
C7H14O4S |
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
(2R,3S,4S)-5-ethylsulfanyl-2,3,4-trihydroxypentanal |
InChI |
InChI=1S/C7H14O4S/c1-2-12-4-6(10)7(11)5(9)3-8/h3,5-7,9-11H,2,4H2,1H3/t5-,6+,7-/m0/s1 |
Clé InChI |
NMPVNCCANBILIA-XVMARJQXSA-N |
SMILES |
CCSCC(C(C(C=O)O)O)O |
SMILES isomérique |
CCSC[C@H]([C@H]([C@H](C=O)O)O)O |
SMILES canonique |
CCSCC(C(C(C=O)O)O)O |
Key on ui other cas no. |
53458-56-3 |
Synonymes |
5-ethylthioribose 5-S-ethyl-5-thio-D-ribose 5-S-ethyl-5-thioribose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















